(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
CAS No.:
Cat. No.: VC13717420
Molecular Formula: C20H25F6N2OP
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25F6N2OP |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | (2S)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
| Standard InChI | InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m1./s1 |
| Standard InChI Key | KVZDNTKXFFQTRF-FSRHSHDFSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
| SMILES | CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Introduction
(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with a CAS number of 872164-47-1. It belongs to the class of imidazolium salts, which are widely used in various chemical and biological applications due to their unique properties.
Physical and Chemical Characteristics
| Property | Description |
|---|---|
| Melting Point | 143°C |
| Boiling Point | Not specified |
| Solubility | Not detailed in available sources |
| Density | Not specified |
| Flash Point | Not detailed |
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, imidazolium salts are generally synthesized through the reaction of imidazoles with alkyl halides or other suitable reagents. The applications of such compounds often include their use as catalysts, in ionic liquids, and in biological studies due to their ability to interact with various biological molecules.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume